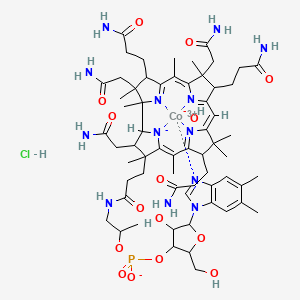

Hydroxocobalamine xchlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vitamin B12a is an organic derivative, used as a powerful antidote for cyanide poisoning. It is a storage and delivery form of vitamin B12 and its mode of action involves the formation of non-toxic cyanocobalamin.

Hydroxocobalamin hydrochloride (Vitamin B12a hydrochloride) is a naturally occurring vitamin B12 form found in food and used as a dietary supplement in the treatment of vitamin B12 deficiency.

Applications De Recherche Scientifique

Traitement de la carence en vitamine B12

Le chlorhydrate d’hydroxocobalamine est couramment utilisé pour traiter la carence en vitamine B12. Il s’agit d’une forme injectable de vitamine B12, essentielle au maintien de la santé des cellules nerveuses et des globules rouges .

Antidote contre l’empoisonnement au cyanure

Ce composé est également un antidote efficace contre l’empoisonnement au cyanure. Il se lie au cyanure pour former de la cyanocobalamine, qui peut ensuite être éliminée en toute sécurité de l’organisme .

Gestion de l’atrophie optique de Leber

Le chlorhydrate d’hydroxocobalamine a été utilisé dans la gestion de l’atrophie optique de Leber, une maladie génétique qui entraîne une perte de vision .

Traitement de l’amblyopie toxique

Il est également utilisé dans le traitement de l’amblyopie toxique, une maladie oculaire qui entraîne une diminution de la vision due à des dommages au nerf optique .

Hypotension vasodilatatrice en cas de choc

Des études récentes ont exploré l’utilisation du chlorhydrate d’hydroxocobalamine dans le traitement de l’hypotension vasodilatatrice en cas de choc, notamment la vasoplégie lors de la chirurgie cardiaque et le choc septique .

Niveaux élevés de méthémoglobine

La recherche a étudié l’impact du chlorhydrate d’hydroxocobalamine sur les niveaux élevés de méthémoglobine, qui peuvent survenir en raison de certains médicaments ou toxines .

Mécanisme D'action

Target of Action

Hydroxocobalamin hydrochloride, also known as vitamin B12a, is primarily used by the body . It targets cells throughout the body, as it is essential for DNA synthesis and cellular energy production .

Mode of Action

Hydroxocobalamin hydrochloride acts as a precursor to cyanocobalamin (vitamin B12). Cyanocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis, used in cell replication and hematopoiesis . In the presence of cyanide, each hydroxocobalamin molecule can bind one cyanide ion by displacing it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Biochemical Pathways

Hydroxocobalamin hydrochloride is involved in numerous biochemical pathways. As a form of vitamin B12, it plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood. It is involved in the metabolism of every cell of the human body, particularly affecting DNA synthesis and regulation, but also fatty acid synthesis and energy production .

Pharmacokinetics

It has a very high protein binding capacity, forming various cobalamin-III complexes . The distribution volume of free cobalamins-III is between 280.7 to 349.5 L, and total cobalamins-III is between 21.8 to 25.6 L . The compound is excreted in the urine, with 50% to 60% eliminated within the initial 72 hours . The elimination half-life is approximately 26 to 31 hours .

Result of Action

The primary result of hydroxocobalamin hydrochloride action is the prevention and treatment of vitamin B12 deficiency. This includes conditions arising from alcoholism, malabsorption, tapeworm infestation, celiac, hyperthyroidism, hepatic-biliary tract disease, persistent diarrhea, ileal resection, pancreatic cancer, renal disease, prolonged stress, vegan diets, macrobiotic diets or other restrictive diets . It is also used for the treatment of known or suspected cyanide poisoning .

Action Environment

The action of hydroxocobalamin hydrochloride can be influenced by various environmental factors. For instance, certain dietary habits, such as vegan or macrobiotic diets, can lead to a deficiency in vitamin B12, thereby increasing the need for hydroxocobalamin hydrochloride . Furthermore, conditions such as alcoholism, malabsorption, and certain diseases can also affect the body’s ability to absorb and utilize this compound .

Analyse Biochimique

Biochemical Properties

Hydroxocobalamin Hydrochloride acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis .

Cellular Effects

Hydroxocobalamin Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is required for the body to make DNA .

Molecular Mechanism

Hydroxocobalamin Hydrochloride exerts its effects at the molecular level through various mechanisms. Each Hydroxocobalamin Hydrochloride molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

The effects of Hydroxocobalamin Hydrochloride change over time in laboratory settings. It has been reported that the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days .

Dosage Effects in Animal Models

The effects of Hydroxocobalamin Hydrochloride vary with different dosages in animal models. In a porcine study of cyanide exposure, with pre-exposure antidote administration, licensed doses of Hydroxocobalamin Hydrochloride were effective at just lethal doses but ineffective at less than twice the estimated LD50 .

Metabolic Pathways

Hydroxocobalamin Hydrochloride is involved in various metabolic pathways. It is primarily metabolized in the liver, and cobalamins are absorbed in the ileum and stored in the liver .

Transport and Distribution

Hydroxocobalamin Hydrochloride is transported and distributed within cells and tissues. It is primarily hepatic, and cobalamins are absorbed in the ileum and stored in the liver .

Propriétés

Numéro CAS |

59461-30-2 |

|---|---|

Formule moléculaire |

C62H90ClCoN13O15P |

Poids moléculaire |

1382.8 g/mol |

Nom IUPAC |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride |

InChI |

InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3 |

Clé InChI |

KEHNCSYXYMMUCO-UHFFFAOYSA-K |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |

Numéros CAS associés |

27085-12-7 59461-30-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

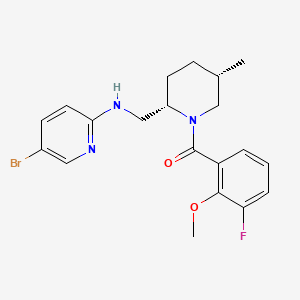

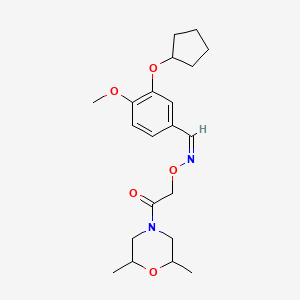

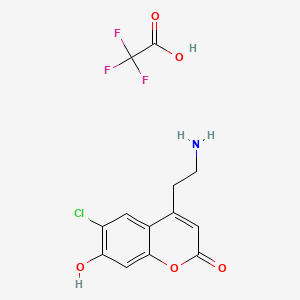

Feasible Synthetic Routes

Q1: What challenges exist in providing hydroxocobalamin hydrochloride to pediatric patients, and how does the research presented address these challenges?

A1: One challenge is the lack of commercially available parenteral vitamin B12 solutions suitable for children under three years old in certain regions []. This necessitates compounding hydroxocobalamin hydrochloride into a stable, sterile, and preservative-free formulation appropriate for intramuscular administration in this sensitive patient population.

Q2: How does the stability of sterile filtered hydroxocobalamin hydrochloride compare to autoclaved solutions, and what are the implications for its preparation and shelf life?

A2: The research highlights a crucial difference in the stability of hydroxocobalamin hydrochloride solutions based on the sterilization method employed []. While sterile filtration yielded a stable solution with no detectable degradation products after 24 months at 2-8°C, autoclaving at 121°C for 15 minutes resulted in significant degradation. Specifically, the autoclaved solution exhibited a 20% decrease in hydroxocobalamin content and the presence of degradation products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)